molecular formula C15H12ClFO3 B1454278 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-03-2

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1454278
CAS RN: 1160250-03-2
M. Wt: 294.7 g/mol
InChI Key: LVYORBDKEWUXNK-UHFFFAOYSA-N
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Description

“4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H12ClFO3 . It has an average mass of 294.705 Da and a monoisotopic mass of 294.045898 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoyl chloride group attached to a fluorobenzyl group and a methoxy group . The exact 3D structure can be computed using specialized software .

Scientific Research Applications

Molecular Synthesis and Analysis

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is utilized in the synthesis of complex molecular structures. For instance, it's involved in the synthesis of 3-methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one. This compound was then used for various computational studies, including optimization using different basis sets, analyzing electronic properties, and conducting spectroscopic investigations through density functional method (DFT) and Hartree–Fock method (HF) (Medetalibeyoğlu, Beytur, & Yüksek, 2018).

Chemical Properties and Reactions

Studies have explored the solvolysis rates of various benzoyl chlorides, including those similar to this compound. The insertion of methoxy groups into certain positions of the benzoyl chloride structure was found to affect the specific rates of solvolysis, demonstrating the compound's sensitivity to structural changes and its potential in chemical reaction studies (Park & Kevill, 2011).

Synthetic Building Blocks

The compound is also involved in the scalable synthesis of key fluoro building blocks such as 3-fluoro-4-methoxybenzoyl chloride. This showcases its utility in constructing more complex chemical entities, valuable in various chemical and pharmaceutical applications (Yerande et al., 2014).

Protecting Group in Synthesis

It serves as a precursor for a new alcohol protecting group in the synthesis of beta-mannopyranosides. The introduction and cleaving of this protecting group demonstrate the compound's utility in complex organic synthesis, aiding in the protection of sensitive functional groups during various reaction steps (Crich, Li, & Shirai, 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorobenzyl chloride, indicates that it is combustible and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-8-11(15(16)18)5-6-13(14)20-9-10-3-2-4-12(17)7-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYORBDKEWUXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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